molecular formula C20H13ClN4O2S B12165866 2-(1,3-benzothiazol-2-yl)-N'-[(2-chlorophenyl)carbonyl]pyridine-3-carbohydrazide

2-(1,3-benzothiazol-2-yl)-N'-[(2-chlorophenyl)carbonyl]pyridine-3-carbohydrazide

Cat. No.: B12165866
M. Wt: 408.9 g/mol
InChI Key: DUIQRNUMPZEBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-yl)-N’-[(2-chlorophenyl)carbonyl]pyridine-3-carbohydrazide is a complex organic compound that features a benzothiazole ring, a pyridine ring, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-N’-[(2-chlorophenyl)carbonyl]pyridine-3-carbohydrazide typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized from o-aminothiophenol and carbon disulfide in the presence of a base.

    Formation of Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling Reactions: The benzothiazole and pyridine rings are then coupled using appropriate reagents and conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the carbonyl group can lead to alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-benzothiazol-2-yl)-N’-[(2-chlorophenyl)carbonyl]pyridine-3-carbohydrazide is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound has potential applications as a probe for studying biological processes. Its ability to interact with various biomolecules makes it a useful tool for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.

Industry

In industry, the compound can be used as a precursor for the synthesis of various materials, including polymers and dyes. Its unique chemical properties make it a valuable component in the production of high-performance materials.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N’-[(2-chlorophenyl)carbonyl]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)ethanethioamide
  • 2-(1,3-Benzothiazol-2-yl)acetic acid ethyl ester
  • 2-(1,3-Benzothiazol-2-yl)acetonitrile

Uniqueness

What sets 2-(1,3-benzothiazol-2-yl)-N’-[(2-chlorophenyl)carbonyl]pyridine-3-carbohydrazide apart from similar compounds is its unique combination of functional groups. This allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H13ClN4O2S

Molecular Weight

408.9 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N'-(2-chlorobenzoyl)pyridine-3-carbohydrazide

InChI

InChI=1S/C20H13ClN4O2S/c21-14-8-2-1-6-12(14)18(26)24-25-19(27)13-7-5-11-22-17(13)20-23-15-9-3-4-10-16(15)28-20/h1-11H,(H,24,26)(H,25,27)

InChI Key

DUIQRNUMPZEBDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.